molecular formula C7H4FN5O2 B14069489 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole

1-(4-fluoro-2-nitrophenyl)-1H-tetrazole

Cat. No.: B14069489
M. Wt: 209.14 g/mol
InChI Key: JXGFNMCVMROOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group substituted with a fluoro and a nitro group

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-fluoro-2-nitroaniline with sodium azide under suitable conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s biological activity and stability .

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a tetrazole ring with fluoro and nitro substituents, providing distinct chemical and biological properties.

Properties

Molecular Formula

C7H4FN5O2

Molecular Weight

209.14 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)tetrazole

InChI

InChI=1S/C7H4FN5O2/c8-5-1-2-6(7(3-5)13(14)15)12-4-9-10-11-12/h1-4H

InChI Key

JXGFNMCVMROOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.